N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds have been known to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism pathways, and excretion rates . These factors significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available starting materials. One common route includes the preparation of 5-chlorothiophene-2-carboxylic acid, which is then subjected to cyclization reactions to form the oxadiazole and isoxazole rings. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve scalability and cost-effectiveness. Techniques such as phase-transfer catalysis and continuous flow synthesis are employed to enhance reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxoborolane)-3-hexylthiophene: A thiophene-based compound with different substituents.
Uniqueness
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of thiophene, oxadiazole, and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYTZJWCIHRZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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